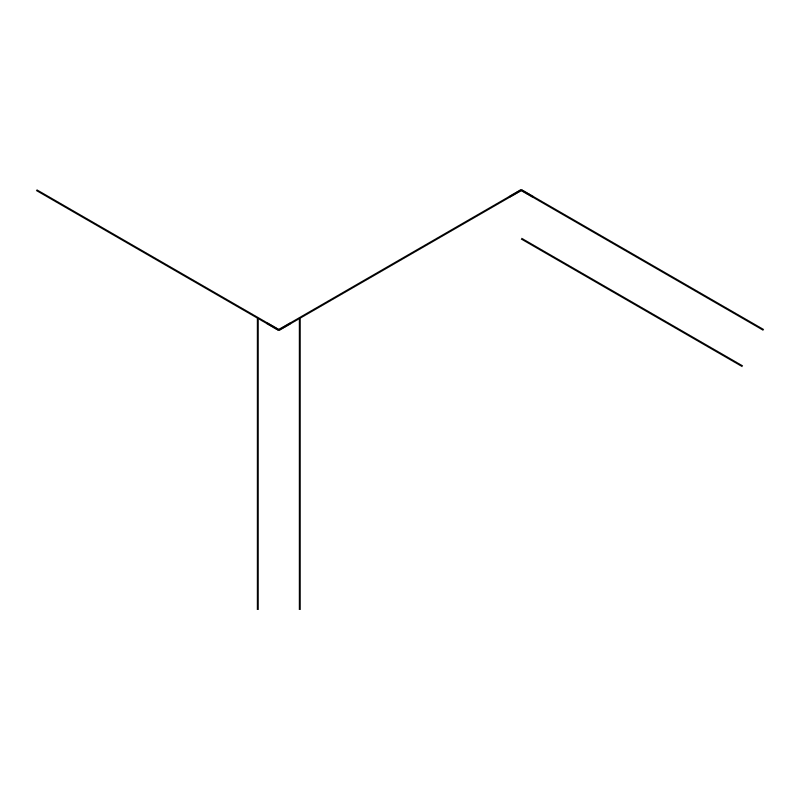

Isoprene

CH2=C(CH3)CH=CH2

C5H8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=C(CH3)CH=CH2

C5H8

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

In water, 642 mg/L at 25 °C

Practically insoluble in water

Miscible with ethanol, ethyl ether, acetone, benzene

Soluble in alcohol, ether, hydrocarbon solvents

Natural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.

Practically insol in water, alcohol, dil acids, or alkali; sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.

Raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. In contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.

Solubility in water, mg/l at 25 °C: 642 (very poor)

Synonyms

Canonical SMILES

Isoprene in Plant Physiology

Isoprene, a five-carbon organic molecule (C5H8), is a gas emitted naturally by many plant species. It is the most abundant non-methane biogenic volatile organic compound (BVOC) released into the atmosphere, with an estimated global emission rate of 440-600 Tg C yr-1 []. While the exact biological function of isoprene in plants remains a subject of ongoing research, several potential roles have been proposed:

- Thermotolerance: Isoprene emission may help plants cope with high temperatures by acting as a "molecular sunscreen" that dissipates excess light energy absorbed by leaves. This could potentially reduce the risk of photodamage and protect photosynthetic machinery.

- Defense against herbivores: Some studies suggest that isoprene emission may deter herbivores by attracting their predators or by directly interfering with their feeding behavior.

- Antioxidant activity: Isoprene may act as an antioxidant within plant cells, scavenging harmful reactive oxygen species (ROS) that can damage cellular components [].

Understanding the precise role of isoprene in plant physiology is crucial for predicting how plant communities will respond to future environmental changes, such as rising temperatures and altered atmospheric composition.

Isoprene in Atmospheric Chemistry

Isoprene plays a significant role in atmospheric chemistry by reacting with various atmospheric oxidants, most notably ozone (O3) and hydroxyl radicals (OH). These reactions lead to the formation of secondary organic aerosols (SOA), which can influence:

- Cloud formation: SOA particles can act as cloud condensation nuclei (CCN), facilitating the formation of clouds and impacting regional and global climate patterns.

- Air quality: Excessive levels of SOA can contribute to air pollution, particularly in urban areas with high isoprene emissions from vegetation.

Research on isoprene's role in atmospheric chemistry is essential for improving air quality models and understanding the complex interactions between the biosphere and the atmosphere.

Isoprene as a Biomarker

Isoprene emissions can be measured remotely using satellite observations, making it a valuable tool for studying plant health and physiological status over large geographical scales. By analyzing the spatial and temporal patterns of isoprene emissions, researchers can:

- Monitor vegetation stress: Changes in isoprene emission can indicate plant stress caused by factors such as drought, heatwaves, or insect infestations [].

- Estimate global carbon assimilation: Isoprene emission is often linked to plant photosynthetic activity, allowing scientists to estimate the amount of carbon dioxide being fixed by vegetation globally.

Isoprene, chemically known as 2-methyl-1,3-butadiene, is a colorless volatile organic compound with the molecular formula . It is primarily produced by various plants and animals, including humans, and serves as a building block for natural rubber. The compound was first identified in 1860 by C. G. Williams during the pyrolysis of natural rubber, leading to its naming after the Greek word "isoprenos," meaning "equal" and "to be born" . Isoprene is notable for its high volatility and reactivity, making it an essential component in atmospheric chemistry and industrial applications.

- Formation of Peroxides: Isoprene reacts with oxygen to produce peroxides.

- Decomposition of Peroxides: These peroxides decompose into free radicals.

- Complex Reactions: Free radicals participate in complex oxidation and thermal runaway reactions .

The primary reaction pathway involves hydroxyl radicals (·OH), which can add to the double bonds in isoprene, forming numerous hydroxyl hydroperoxide isomers . Additionally, isoprene can react with nitrate radicals (NO3), leading to the formation of hydroperoxy aldehyde species and other products specific to this reaction .

Isoprene plays a significant role in plant biology, particularly in thermotolerance. It is hypothesized that isoprene emission from plants helps protect them from heat stress by stabilizing cellular membranes and reducing oxidative damage . Furthermore, isoprene has been detected in some bacteria, suggesting its biological relevance extends beyond higher plants .

Isoprene can be synthesized through several methods:

- Biological Synthesis: In plants, isoprene is produced via the methyl-erythritol 4-phosphate pathway (MEP pathway) in chloroplasts. The enzyme isoprene synthase catalyzes the conversion of dimethylallyl pyrophosphate to isoprene .

- Industrial Synthesis: Isoprene is primarily produced as a byproduct during the thermal cracking of petroleum naphtha or oil, often alongside ethylene production. Approximately 800,000 metric tons are produced annually for industrial use .

Isoprene has several important applications:

- Natural Rubber Production: About 95% of industrially produced isoprene is used to create cis-1,4-polyisoprene, a synthetic version of natural rubber.

- Chemical Intermediates: Isoprene serves as a precursor for various chemicals and materials used in plastics, adhesives, and coatings.

- Atmospheric Research: Due to its role in atmospheric chemistry, isoprene emissions are studied for their impact on air quality and climate change .

Research indicates that isoprene interacts significantly with atmospheric oxidants. For example:

- Hydroxyl Radicals: The reaction between hydroxyl radicals and isoprene dominates its degradation process in the atmosphere .

- Nitrate Radicals: Studies have shown that nitrate radicals can also oxidize isoprene under specific conditions, leading to unique products not formed through other pathways .

- Sulfur Compounds: Isoprene can react with sulfur(IV) species in aqueous solutions, potentially forming organosulphate components that influence atmospheric chemistry and pollutant distribution .

Isoprene shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| 1,3-Butadiene | Used primarily in synthetic rubber production; less volatile than isoprene. | |

| Myrcene | A terpene found in essential oils; contributes to aroma; more complex structure. | |

| Limonene | Commonly found in citrus oils; used as a solvent; has a distinct lemon scent. | |

| Terpinolene | A bicyclic monoterpene; used in fragrances; more stable than isoprene. |

Isoprene's unique properties stem from its high reactivity due to the presence of conjugated double bonds, making it particularly significant in both biological systems and industrial applications.

Isoprene is the second-most emitted biogenic hydrocarbon globally, with approximately 600 million metric tons released annually by terrestrial plants. Tropical forests, dominated by isoprene-emitting species like eucalyptus and oaks, account for over 50% of these emissions. In the atmosphere, isoprene reacts with hydroxyl radicals (OH) and nitrogen oxides (NO~x~) to form secondary organic aerosols (SOA) and ozone, directly impacting cloud formation and radiative forcing. Industrially, isoprene is the precursor to cis-1,4-polyisoprene, a synthetic rubber indistinguishable from natural rubber, which constitutes 95% of its annual production (800,000 metric tons). Applications span tires, medical devices, adhesives, and personal care products, underscoring its economic importance.

Historical Development of Isoprene Research

The isolation of isoprene dates to 1860, when C. G. Williams pyrolyzed natural rubber and identified the compound, albeit with an incorrect molecular formula. By 1879, Gustave Bouchardat observed its recombination into rubber-like polymers, while William A. Tilden correctly deduced its structure in 1884. The mid-20th century saw the rise of synthetic production methods, including the Kuraray one-step process (1970s) and extractive distillation of petroleum C~5~ fractions. Recent milestones include the engineering of methanogens for anaerobic isoprene synthesis (2021) and the 2024 discovery of its role in upper-tropospheric particle formation.

Current Research Landscape and Challenges

Contemporary studies focus on reconciling isoprene’s environmental impact with industrial demand. Key challenges include:

- Sustainable Production: Bioengineered pathways using Methanosarcina species offer renewable alternatives but face scalability hurdles.

- Atmospheric Modeling: The 2024 CLOUD experiments at CERN revealed that isoprene-derived oxygenated organic molecules (IP-OOMs) nucleate particles at −50°C, explaining high aerosol concentrations over tropical forests.

- Catalytic Efficiency: SiO~2~/Al~2~O~3~ catalysts achieve 60% yields in mevalonolactone decarboxylation but require optimization for long-term stability.

Enzymatic Steps and Regulation

The MEP pathway initiates with the condensation of two acetyl-coenzyme A (acetyl-CoA) molecules to form acetoacetyl-CoA, followed by a third acetyl-CoA addition yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. A subsequent reductive elimination by HMG-CoA synthase produces mevalonate, though this step is exclusive to the MVA pathway. In contrast, the MEP pathway diverges with the conversion of glyceraldehyde 3-phosphate and pyruvate into 1-deoxy-D-xylulose 5-phosphate (DXP) via DXP synthase (DXS), a rate-limiting enzyme subject to transcriptional and post-translational regulation [2]. DXP is then reductively isomerized to MEP by DXP reductoisomerase (DXR), followed by a series of phosphorylation, cyclization, and reduction steps catalyzed by four additional enzymes to yield isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1] [2].

Regulatory mechanisms in the MEP pathway are multifaceted. Light exposure upregulates transcript levels of DXS and DXR in plants, while retrograde signaling from plastids modulates gene expression in response to metabolic demand [2]. Post-translationally, DXS protein accumulates under conditions of pathway blockage (e.g., fosmidomycin inhibition), suggesting feedback regulation to maintain flux [2]. Similarly, hydroxymethylbutenyl diphosphate reductase (HDR), the final enzyme in the pathway, exhibits substrate-induced stabilization, linking its activity to precursor availability [3].

Distribution Across Organisms

The MEP pathway is phylogenetically widespread, operating in most gram-negative bacteria, cyanobacteria, and the plastids of algae and higher plants [1] [3]. Evolutionary analyses reveal a chimeric origin for MEP pathway genes in eukaryotes, with enzymes such as DXR and HDR derived from cyanobacterial ancestors, while others like 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS) originate from Chlamydiae via horizontal gene transfer [3]. This mosaicism underscores the role of endosymbiotic events in shaping isoprenoid biosynthesis. In contrast, archaea, fungi, and animals exclusively utilize the MVA pathway, though some plant species operate both pathways in compartmentalized contexts (e.g., cytosol vs. plastids) [1] [4].

Mevalonate (MVA) Pathway

Enzymatic Cascade and Intermediates

The MVA pathway begins with the sequential condensation of three acetyl-CoA molecules to form HMG-CoA, catalyzed by acetoacetyl-CoA thiolase and HMG-CoA synthase [4]. HMG-CoA reductase (HMGR) then reduces HMG-CoA to mevalonate, a committed step subject to stringent regulation. Subsequent phosphorylation of mevalonate by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK) yields mevalonate diphosphate, which undergoes ATP-dependent decarboxylation by mevalonate diphosphate decarboxylase (MVD) to produce IPP [4].

Structurally, bacterial and eukaryotic HMGRs differ significantly. Eukaryotic HMGRs possess a membrane-anchored N-terminal domain absent in bacterial homologs, which influences statin inhibition susceptibility [4]. Similarly, PMK in bacteria adopts a ribokinase fold, whereas human PMK shares structural homology with adenylate kinases, reflecting evolutionary divergence [4].

Metabolic Control Points

HMGR is the primary regulatory node, with activity modulated by phosphorylation (e.g., AMP-activated protein kinase-mediated inactivation) and feedback inhibition by sterols and nonsterol isoprenoids [4]. In humans, elevated cholesterol levels suppress HMGR transcription via sterol regulatory element-binding proteins, while bacterial HMGRs lack this regulatory layer, rendering them constitutive under nutrient-rich conditions [4]. Mevalonate kinase (MVK) also represents a control point, as its inhibition by farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) prevents IPP overaccumulation [4]. Pathogenic bacteria like Staphylococcus aureus further regulate MVK via mevalonate diphosphate, which binds allosterically to suppress activity [4].

Isoprene Synthase (IspS) Mechanism

Structural Features and Catalytic Function

Isoprene synthase (IspS) catalyzes the Mg²⁺-dependent elimination of diphosphate from DMAPP, yielding isoprene. The enzyme adopts a α-helical fold with a conserved aspartate-rich motif (DDxxD) that coordinates the divalent metal ion essential for substrate binding [1]. Structural studies reveal a hydrophobic active site pocket that stabilizes the carbocation intermediate formed during catalysis. Plant IspS isoforms localize to chloroplasts, aligning with the plastidial MEP pathway’s role in isoprene production [2].

Syn-Periplanar Elimination and Substrate-Assisted Catalysis

The reaction proceeds via syn-periplanar elimination, where the C1–O bond of DMAPP’s diphosphate group and the C2–C3 bond adopt a coplanar geometry, facilitating concerted deprotonation and diphosphate departure. Quantum mechanical calculations suggest that the diphosphate moiety acts as a general base, abstracting the C3 proton to generate the transient carbocation, which collapses to release isoprene [1]. Mutagenesis of residues near the active site (e.g., Phe-296 in Populus alba IspS) perturbs substrate positioning, underscoring the importance of aromatic stacking interactions in transition-state stabilization [1].

Metabolic Engineering for Enhanced Biosynthesis

Pathway Optimization Strategies

Overexpression of rate-limiting enzymes (e.g., DXS, IDI) in Escherichia coli has doubled isoprene titers compared to wild-type strains [1]. In plants, silencing competing pathways (e.g., carotenoid biosynthesis) redirects carbon flux toward isoprene synthesis [2]. Hybrid approaches combining the MVA and MEP pathways in yeast demonstrate synergistic effects, with cytosolic MVA-derived IPP supplementing plastidial MEP flux [3]. Dynamic regulation using quorum-sensing systems further optimizes pathway balance, preventing intermediate toxicity [1].

Heterologous Expression Systems

E. coli remains the preferred chassis for isoprene production due to rapid growth and well-characterized genetics. However, Saccharomyces cerevisiae offers advantages in post-translational modification and compartmentalization, enabling efficient MVA pathway operation [4]. Recent advances in Synechocystis engineering exploit cyanobacteria’s innate MEP pathway and photosynthetic capacity for light-driven isoprene synthesis, achieving yields of 1.2 g/L under optimized conditions [3].

Industrial isoprene production encompasses several established technologies and emerging routes, each with distinct advantages and operating characteristics. The commercial landscape is dominated by petrochemical processes, while biotechnological approaches are gaining prominence as sustainable alternatives.

Conventional Petrochemical Production Methods

Propylene Dimerization Pathway

The propylene dimerization process represents one of the most established industrial routes to isoprene, utilizing a three-step synthetic sequence [1] [2] [3]. The process begins with the dimerization of propylene to 2-methyl-1-pentene using tri-propylaluminum as catalyst at approximately 200°C and 20 megapascals pressure [1]. This initial step achieves moderate conversion while requiring high pressure conditions for optimal performance.

The second step involves isomerization of 2-methyl-1-pentene to 2-methyl-2-pentene over a heterogeneous silica-alumina catalyst at temperatures ranging from 150-300°C [1]. This isomerization is crucial for maximizing isoprene yield, as pyrolysis of 2-methyl-2-pentene generates significantly higher isoprene yields compared to the 1-pentene isomer [1].

The final step employs thermal pyrolysis of 2-methyl-2-pentene at temperatures between 650-800°C in the presence of radical initiators such as hydrogen bromide [1]. This high-temperature cracking process produces isoprene and methane as principal products [2]. The overall process achieves typical yields of 45-50% based on propylene feedstock [2] [3].

Process Performance Data:

- Operating temperature range: 200-800°C

- Pressure requirements: 1-200 atmospheres

- Catalyst system: Tri-propylaluminum, silica-alumina, radical initiators

- Typical yield: 45-50%

- Commercial status: Established industrial process

Prins Reaction Methodology

The Prins reaction provides an alternative petrochemical route through condensation of isobutene with formaldehyde [4] [5] [6]. This process can proceed through multiple pathways depending on reaction conditions and catalyst selection. The reaction typically employs strong acid catalysts such as sulfuric acid in homogeneous systems or heterogeneous catalysts including zeolites and heteropolyacids [4] [5].

Research has demonstrated that catalyst selection significantly impacts product selectivity and yield. Zeolite-based catalysts, particularly those with 12-ring structures, favor formation of 4,4-dimethyl-1,3-dioxane intermediates, while 10-ring zeolites show enhanced selectivity toward direct isoprene formation [4]. The reaction network involves multiple competitive pathways, including oligomerization and aromatization reactions that can reduce isoprene selectivity [4].

Recent developments have focused on heteropolyacid catalysts supported on various substrates. Silicotungstic acid supported on silicalite-1 has shown exceptional performance, achieving formation rates 8.5 times higher than bulk catalysts while maintaining excellent reusability through 10 reaction cycles [7] [8]. The three-dimensional structure and appropriate pore size of silicalite-1 support contribute to highly dispersed active sites and optimal acidity for isoprene formation [7].

Advanced Catalyst Systems:

- Heteropolyacids (H₃PW₁₂O₄₀): 48-63% selectivity at 150-300°C [5]

- Boralites: 95-100% selectivity with weak acid sites [4]

- Silicotungstic acid/Silicalite-1: 85-95% selectivity with excellent reusability [7]

The Prins reaction offers versatility in operating conditions, with temperatures ranging from 150-500°C and pressures from 1-10 atmospheres. Selectivity varies widely from 25-99% depending on catalyst system and reaction conditions [4] [5] [6].

Catalytic Dehydrogenation Processes

Isopentane Dehydrogenation

The two-step dehydrogenation of isopentane represents a significant industrial process, particularly in Russia and Eastern Europe, with total production capacity exceeding 300,000 tons annually [9] [10]. The process involves initial dehydrogenation of isopentane to isopentene using spherical chromium-alumina oxide catalysts in fluidized bed reactors [9].

The first dehydrogenation step operates at temperatures of 550-600°C with chromium-alumina catalysts that provide thermal stability and resistance to coking [9] [11]. The process faces challenges from side reactions including pyrolysis and isomerization at the high temperatures required for economical conversion rates [9].

The second dehydrogenation step converts isopentene to isoprene using plate-shaped calcium-nickel-phosphoric acid catalysts in adiabatic fixed-bed reactors [9]. Product purification involves extractive distillation with dimethylformamide or acetonitrile, followed by alkali treatment and hydrogenation for acetylene removal [9].

Process Characteristics:

- Operating temperature: 550-600°C

- Catalyst system: Chromium-alumina oxide, calcium-nickel-phosphoric acid

- Typical yield: 30-40%

- Challenges: High energy consumption, complex purification

- Commercial status: Established in Russia and Eastern Europe

Isopentene Catalytic Dehydrogenation

Isopentene dehydrogenation utilizes feedstocks from catalytic cracking processes, with 2-methyl-2-butene being the most suitable precursor for isoprene synthesis [9] [12]. The process benefits from higher reactivity of alkenes compared to alkanes, allowing operation at lower temperatures than isopentane dehydrogenation [13].

Oxidative dehydrogenation approaches have shown promise for improving process economics. Vanadium-magnesium oxide catalysts achieve selectivity values of approximately 25% to isoprene and 70% to combined isoprene and isoamylenes under optimized conditions [12]. The process operates at temperatures of 400-500°C with oxygen as oxidant, eliminating the need for hydrogen removal systems [12].

Uranium-antimony catalysts have demonstrated superior performance in oxidative dehydrogenation, achieving 60% isoprene yield under optimum conditions [14]. The catalyst shows high selectivity maintenance even at elevated conversion levels, distinguishing it from other oxidative dehydrogenation systems [14].

Performance Metrics:

- Operating temperature: 400-500°C

- Catalyst options: Iron-potassium, vanadium-magnesium oxide, uranium-antimony

- Typical yield: 60-70%

- Advantages: Lower temperature than isopentane route, direct C5 conversion

Biomass-Derived Production Approaches

Mevalonolactone Decarboxylation Route

The mevalonolactone decarboxylation route represents a promising biomass-based approach to isoprene production through hybrid bio-thermochemical processes [15] [16] [17]. The process utilizes mevalonolactone derived from fermentation of cellulosic sugars, which undergoes acid-catalyzed decarboxylation to produce isoprene and carbon dioxide [16].

Research has demonstrated that amorphous silica-alumina catalysts with high silica content (90 weight percent) achieve optimal performance for mevalonolactone decarboxylation [15] [17]. The process operates at mild temperatures of 225-250°C with space velocities of 1.4-2.8 hours⁻¹, achieving isoprene yields of 30.5 weight percent, corresponding to approximately 60% of the theoretical maximum [15] [17].

The reaction mechanism involves Brønsted acid-catalyzed decarboxylation, where weak acid sites promote selective isoprene formation while minimizing secondary reactions [15]. Temperature control is critical, as higher temperatures lead to isoprene oligomerization and formation of aromatics, reducing selectivity [15].

Process Advantages:

- Renewable feedstock from biomass

- Mild operating conditions (225-250°C)

- No hydrogen requirement

- Potential for carbon neutrality

Technical Challenges:

- Catalyst deactivation from coke formation

- Limited hydrothermal stability

- Moderate yields compared to petrochemical routes

Catalyst Development for Biomass Conversion

Advanced catalyst development for biomass-derived isoprene production focuses on optimizing activity, selectivity, and stability for bio-based feedstocks [15] [18] [19]. Research has identified several promising catalyst systems for different biomass conversion pathways.

For the 3-methyltetrahydrofuran (3-MTHF) dehydra-decyclization route, heterogeneous acid catalysts achieve selectivity up to 100% for isoprene formation [19] [20]. The process involves initial hydrogenation of itaconic acid to 3-MTHF, followed by catalytic ring opening and dehydration [18] [20]. Phosphorus-containing zeolites, including P-BEA and P-MFI, demonstrate 90% selectivity to dienes with 70% isoprene selectivity at 20-25% conversion [20].

Catalyst design principles for biomass conversion emphasize:

- Acid site strength optimization for selective decarboxylation

- Pore structure engineering for shape selectivity

- Thermal stability for continuous operation

- Resistance to biomass-derived impurities

Research on molybdenum-based catalysts has shown promise for prenol conversion to isoprene, with Molyvan L achieving high selectivity under mild conditions (130-150°C) [21]. The catalyst system demonstrates excellent performance with various solvents, achieving near-complete conversion with high isoprene selectivity [21].

Emerging Hybrid Bio-Thermochemical Processes

Process Integration Strategies

Hybrid bio-thermochemical processes combine the advantages of biological and chemical catalysis to achieve efficient isoprene production from renewable feedstocks [15] [18] [22]. These integrated approaches typically involve fermentation for feedstock preparation followed by thermochemical conversion for final product synthesis.

The University of Minnesota process exemplifies successful integration, utilizing fermentation of sugars to produce itaconic acid, followed by catalytic hydrogenation to 3-MTHF and subsequent dehydra-decyclization to isoprene [18] [20]. This sequence achieves high yields while maintaining economic viability compared to petroleum-based processes [18].

Process integration strategies focus on:

- Feedstock flexibility (various biomass sources)

- Reaction coupling for improved atom economy

- Heat integration for energy efficiency

- Waste stream utilization

Advanced integration concepts include direct fermentation approaches where engineered microorganisms produce isoprene directly from biomass-derived sugars [23]. These systems eliminate intermediate purification steps while providing high selectivity and yield.

Economic and Sustainability Considerations

Economic analysis of hybrid bio-thermochemical processes reveals competitive potential with petroleum-based routes under optimized conditions [22]. The minimum selling price for isoprene from mesaconic acid feedstock is projected at $4.07 per kilogram at 100,000 tons per year scale [22].

Key Economic Factors:

- Feedstock costs: $1.00 per kilogram for mesaconic acid

- Capital intensity: Moderate compared to petrochemical processes

- Operating costs: Competitive with optimized catalyst performance

- Scale requirements: 100,000+ tons per year for economic viability

Sustainability metrics demonstrate significant advantages for bio-based processes. Life cycle assessment shows greenhouse gas intensity of bio-polyisoprene at -4.59 kg CO₂e per kilogram, significantly lower than natural rubber (-0.79 kg CO₂e per kilogram) and synthetic rubber (2.41 kg CO₂e per kilogram). Land use intensity is 0.25 hectares per metric ton, representing 84% reduction compared to rubber tree plantations.

Process optimization opportunities include:

- Catalyst selectivity improvements (>90% target)

- Feedstock cost reduction through integrated biorefineries

- Energy integration with biomass processing

- Waste heat recovery for process heating

Environmental benefits extend beyond carbon footprint reduction, including reduced water consumption, decreased air emissions with proper controls, and utilization of agricultural residues rather than food crops. The technology offers potential for circular economy implementation through waste-to-wealth strategies, as demonstrated by wastewater-based biosynthesis achieving 44-53% cost reduction and 46% CO₂ emission reduction.

Industrial Implementation Summary:

| Process Route | Technology Readiness | Commercial Status | Key Advantages |

|---|---|---|---|

| Propylene Dimerization | Commercial | Established | High capacity, proven technology |

| Prins Reaction | Commercial | Established | Feedstock flexibility, catalyst diversity |

| Isopentane Dehydrogenation | Commercial | Regional (Russia/Eastern Europe) | Direct C5 utilization |

| Isopentene Dehydrogenation | Commercial | Established | Lower temperature operation |

| Mevalonolactone Route | Pilot/Research | Development | Renewable feedstock, mild conditions |

| Hybrid Bio-Thermochemical | Research/Demo | Emerging | Sustainability, carbon negativity |

Physical Description

Liquid; OtherSolid

OtherSolid

VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless, watery liquid

Nearly colorless and transparent in thin layers.

Amorphous when unstretched, but has oriented crystalline structure on stretching /Cured (unvulcanized)/

XLogP3

Boiling Point

34.0 °C

34.067 °C

34 °C

Flash Point

-65 °F (-54 °C) (Closed cup)

Vapor Density

2.35 (Air = 1)

(Air= 1)

Relative vapor density (air = 1): 2.4

Density

0.679 g/cu cm at 20 °C

0.906-0.916 g/cu cm @ 20 °C

Relative density (water = 1): 0.7

LogP

log Kow = 2.42

2.30

Odor

Odorless

Melting Point

-145.9 °C

-145.95 °C

The generally accepted crystal melting temperature of natural rubber is 30 °C.

-146 °C

UNII

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

Vapor Pressure

550.05 mmHg

550 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 53.2

Pictograms

Flammable;Health Hazard

Impurities

Industrial suspensions of the elastomer in water, termed "rubber latex", generally contain small amounts of the monomers and other toxic chemicals. /Natural latex/

Other CAS

9006-04-6

68441-58-7

9003-31-0

9041-65-0

Wikipedia

Drug Warnings

Biological Half Life

The maximal metabolic elimination rates estimated from experiments in a closed inhalation system were 130 & 400 umol/kg/hr in male Wistar rats & B6C3F1 mice, respectively. The half-lives of isoprene were 6.8 min in rats & 4.4 min in mice.

Use Classification

Cosmetics -> Emollient

Methods of Manufacturing

The synthesis of isoprene from propylene is a three-step process. The propylene is dimerized to 2-methyl-1-pentene, which is then isomerized to 2-methyl-2-pentene in the vapor phase over silica alumina catalyst. The last step is the pyrolysis of 2-methyl-2-pentene in a cracking furnace in the presence of /(NH4)2-S/. Isoprene is recovered from the resulting mixture by conventional distillation.

The starting material here is a fraction which is cut from catalytic cracking of petroleum. Two of the tertiary amylene isomers, 2-methyl-1-butene and 2-methyl-2-butene, are recovered in high purity by formation of methyl tertiary butyl ether and cracking of this to produce primarily 2-methyl-2-butene. The amylenes are mixed with steam and dehydrogenated over a catalyst. The crude isoprene can be purified by conventional or extractive distillation.

Isobutylene is condensed with formaldehyde at 95 °C to give the principal product 4,4-dimethyl-m-dioxane. In the second step, the dioxane is decomposed in the presence of an acid catalyst to isoprene, formaldehyde, and water.

For more Methods of Manufacturing (Complete) data for Isoprene (9 total), please visit the HSDB record page.

Produced synthetically by effect of heat and pressure on isoprene in the presence of stereospecific catalysts.

Prepared by polymerization of butadiene in solution, using organometallic initiators, either of the Ziegler-Natta type or lithium compounds. Ziegler-Natta type catalysts can generate a very high cis-1,4 structure (> 90%); lithium catalysts on the other hand yield variable chain structures, depending on the solvent used.

Prepared by free-radical process using emulsion polymerization initiated by potassium persulfate at 50 °C which produces 17.6% cis-1,4-; 71.9% trans-1,4-; 5.3% 3,4-; and 5.2% 1,2-polyisoprene.

Prepared by cationic polymerization process with boron trifluride, tin tetrachloride, or aluminum trichlirde catalysts in pentane, chloroform or ethylbenzene from -78 to 30 °C; gives about 90% trans-1,4-polyisoprene structure, the balance is 1,2 and 3,4 microstructure.

For more Methods of Manufacturing (Complete) data for POLYISOPRENE (6 total), please visit the HSDB record page.

Derivation: From latex obtained from Hevea trees, coagulated with acetic or formic acid. Also made synthetically.

Most rubber is sold raw or uncured in dry solid or liquid latex state. The basic steps in the manufacture of some types of dry synthetic rubber are polymerization, coagulation, washing, and drying. With a latex, the basic steps are polymerization, stabilization and usually, concentration. Latex can be defined as a stable aqueous dispersion containing discrete polymer particles about 0.05 to 5 um in diameter.

General Manufacturing Information

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Wholesale and retail trade

1,3-Butadiene, 2-methyl-: ACTIVE

Usually contains inhibitors to prevent polymerization.

Polyisoprene...is a homopolymer of isoprene (2-methyl-1,3-butadiene)... Polyisoprenes have a polymer structure similar to that of natural rubber.

Accumulation of cis-1,4-polyisoprene in plants was enhanced by applying 3,4,5-substituted phenoxy-trialkylamines. /cis-1,4-polyisoprene/

cis-1,4-polyisoprene Polyelectrolyte prevented blood clotting @ 0.8 mg/ml, & gave a Lee-White Clotting time of 14 min @ 0.1 mg/l (compared to 6 min with no anticoagulant). /cis-1,4-polyisoprene/

Polysar x414 containing 80% trans-1,4-polyisoprene, a polymer useful in orthopedic and rehabilitation medicine, showed a 60% increase over the uncompounded polymer in its flexural Modulus. /trans-1,4-polyisoprene/

For more General Manufacturing Information (Complete) data for POLYISOPRENE (10 total), please visit the HSDB record page.

Resistance of natural rubber to various chemicals at 20 °C: Alcohols, aliphatic, excellent (30 days of exposure causes no damage); Esters, not recommended (immediate damage may occur); Ethers, not recommended (immediate damage may occur); Glycols, excellent (30 days of exposure causes no damage); Hydrocarbons, aliphatic, aromatic and halogenated, ketones, not recommended (immediate damage may occur). /From table/

Natural latex is the milky sap ... /containing/ the rubber hydrocarbon ... together with a number of other compounds. /Natural latex/

... Natural rubber has been replaced by synthetics, particularly styrene-butadiene, as a general purpose rubber. High resilience, low heat buildup, and easy processing are particular advantages of natural rubber, which is often used in blends with synthetic polyisoprene and other elastomers. Natural rubber, both alone and in combination with neoprene, received a high rating for resistance to water, dimethyl sulfoxide, and some alcohols in a comparative test of glove materials; resistance to other solvents varied from good to poor.

Natural rubber ... /is/ specifically identified among the elastomers permitted in rubber articles intended for repeated use. Natural rubber ... /is/ specifically identified among the elastomers permitted in adhesives, sealing gaskets, paper, paperboards, and coatings. ... Permissible direct additive applications include the use of natural rubber ... as masticatory substances in chewing gum base.

For more General Manufacturing Information (Complete) data for NATURAL RUBBER (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

The USA EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy (GC/MS) using purge-and-trap techniques. Isoprene was one of the compounds studied. It was determined as suitable for analysis by the proposed methods. For most cmpds, detection limits were < 10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for these volatile hazardous substances.

Method for the determination of non-methane hydrocarbons in air makes use of GC and ... A combination of on-column cryofocusing and GC reinjection was used, with a detection limit of 2 pg.

AOAC Method 970.38. Extractives from rubber articles. Gravimetric method.

Test Method D1278-91(1997)e1 Standard Test Methods for Rubber from Natural Sources-Chemical Analysis.

Storage Conditions

Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Separate from oxidizing materials.

... Before entering confined space where hexanol may be present, check to make sure that an explosive concentration does not exist. Isoprene must be stored to avoid contact with strong acids (such as chlorosulfonic, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventillated area away from heat, flame and oxidizers. Sources of ignition, such as smoking and open flames, are prohibited where isoprene is handled, used or stored. Metal containers involving the transfer of 5 gallons or more of isoprene should be grounded and bonded. Drums must be eqipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment especially when opening and closing containers of isoprene. Whenever isoprene is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

Dates

Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2: Genomics-proteomics enabled novel insights

Abhishek Singh, Anand Kumar Pandey, Suresh Kumar DubeyPMID: 34325393 DOI: 10.1016/j.biortech.2021.125634

Abstract

The bacterial degradation of isoprene is important for maintaining its atmospheric concentration in unpolluted environment. It may be possible to use natural isoprene degrading bacteria in engineered systems to eliminate or limit isoprene emissions from various sources. Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2 was investigated. The genome was found to contain 4151545 bp long chromosome having 3747 coding genes, and coded potential isoprene degrading enzymes. The molecular docking of monooxygenases with isoprene displayed a higher binding energy (-4.59 kcal/mol) for WP_015938387.1 monooxygenase. Analysis of the identified monooxygenases with the known isoprene monooxygenases revealed 67% sequence identity of WP_015938387.1 (Locus tag JHV56_10705) monooxygenase of the considered strain with the OPX16961.1 monooxygenase of Gordonia sp. i37 isoprene degrading starin. These results provided a strong evidence for the high isoprene degrading potential of the Arthrobacter sp. BHU FT2 which could be efficiently exploited for isoprene degradation in large scale bio-filtration units.Season-wise analyses of VOCs, hydroxyl radicals and ozone formation chemistry over north-west India reveal isoprene and acetaldehyde as the most potent ozone precursors throughout the year

Vinod Kumar, Vinayak SinhaPMID: 34146869 DOI: 10.1016/j.chemosphere.2021.131184

Abstract

The north-west Indo-Gangetic Plain is the agricultural cereal-basket of India owing to its prolific wheat and rice production. Surface ozone pollution is of growing concern over it, yet no detailed year-round in-situ measurements of its most reactive precursors, particularly the volatile organic compounds (VOCs) are available from this region. Here, using the first year-long continuous measurements of 23 major VOCs, ozone, NO, CO and their atmospheric oxidation products from a regionally representative site in north-west India, we evaluated speciated OH reactivities (OHR), ozone formation potential (OFP) and ozone production regimes (OPR) across all seasons. The average seasonal OHR ranged from 14 s

(winter) to 21.5 s

(summer). We provide the first estimate of OH radical mixing ratios varying between 0.06 and 0.37 ppt in different seasons for the peak daytime hours in this region. Recycling via HO

+NO was the most important pathway contributing to >85% of the OH production throughout the year. Contrary to satellite derived proxies and chemical transport models which predict NO

sensitive OPR, we show it to be strongly sensitive to both VOCs and NO

(>90% days in a year). Remarkably for densely populated regions, isoprene and acetaldehyde collectively accounted for ~30-50% of the total OFP in all seasons. Biogenic emissions of isoprene (reaching 12.9 mg/m

/h) and high acetaldehyde from anthropogenic and photochemical sources were observed for all seasons. Monitoring and control of isoprene and acetaldehyde are therefore urgently required for efforts focused on mitigating surface ozone pollution in this demographically important region of the world.

Mechanism of secondary organic aerosol formation from the reaction of isoprene with sulfoxy radicals

Wen Liu, Guochun Lv, Chenxi Zhang, Xiaomin SunPMID: 33813697 DOI: 10.1007/s11356-021-13539-9

Abstract

Isoprene can react with sulfoxy radicals (SOand SO

) to form organosulfur compounds in aqueous phase, and the organosulfur compounds are important compositions of secondary organic aerosols (SOAs). To make sure the specific configurations of the products and the role of SO

and SO

in the formation of organosulfur compounds, the reaction mechanisms are studied by theoretical calculations. The lowest Gibbs free energy barrier of addition of SO

onto isoprene is 24.06 kcal mol

at C4 site, and its rate constant is 1.30 × 10

M

s

at 298 K and 1 atm. And the Gibbs free energy barriers of addition of SO

onto isoprene at C1 and C4 sites are barrierless and 0.92 kcal mol

; the rate constants of these two addition processes are 6.85 × 10

and 1.17 × 10

M

s

at 298 K and 1 atm. It elucidates that organosulfates are easier to be formed. As for the products P1 (with alcohol group) and P2 (with aldehyde group), the lowest Gibbs free energy barrier of the formation of P1 is 3.17 kcal mol

, and that of the formation of P2 is 15.84 kcal mol

, which means that the product with alcohol group is easier to be formed than that with aldehyde group. This work provides a reference for the formation of organosulfur compounds in aqueous phase, and it may help to understand the SOA formation.

Shape and Temperature Expansion of Free Volume Holes in Some Cured Polybutadiene-Polyisoprene Rubber Blends

Giovanni Consolati, Eros Mossini, Dario Nichetti, Fiorenza Quasso, Giuseppe Maria Viola, Erkin YaynikPMID: 33535426 DOI: 10.3390/ijms22031436

Abstract

The free volume fraction of a macromolecular structure can be assessed theoretically by using a suitable model; however, it can also be evaluated from experimental data obtained from dilatometry and positron annihilation lifetime spectra. In this second case, a regular geometry of the sub-nanometric cavities forming the free volume has to be assumed, although in fact they are irregularly shaped. The most popular approach is to guess spherical holes, which implies an isotropic growth of these last with temperature. In this work, we compared the free volume fraction, as obtained from experiments in a set of polybutadiene and polyisoprene cured rubbers and their blends, with the analogous quantity expected by using the lattice-hole model. The results allowed us to obtain insights on the approximate shape of the holes. Indeed, a cylindrical flattened geometry of the cavities produced a better agreement with the theory than the spherical shape. Furthermore, the best fit was obtained for holes that expanded preferentially in the radial direction, with a consequent decrease of the aspect ratio with temperature.Isoprene and β-caryophyllene confer plant resistance via different plant internal signalling pathways

Lena Frank, Marion Wenig, Andrea Ghirardo, Alexander van der Krol, A Corina Vlot, Jörg-Peter Schnitzler, Maaria RosenkranzPMID: 33522606 DOI: 10.1111/pce.14010

Abstract

Isoprene and other terpenoids are important biogenic volatile organic compounds in terms of atmospheric chemistry. Isoprene can aid plant performance under abiotic stresses, but the fundamental biological reasons for the high emissions are not completely understood. Here, we provide evidence of a previously unrecognized ecological function for isoprene and for the sesquiterpene, ß-caryophyllene. We show that isoprene and ß-caryophyllene act as core components of plant signalling networks, inducing resistance against microbial pathogens in neighbouring plants. We challenged Arabidopsis thaliana with Pseudomonas syringae, after exposure to pure volatile terpenoids or to volatile emissions of transformed poplar or Arabidopsis plants. The data suggest that isoprene induces a defence response in receiver plants that is similar to that elicited by monoterpenes and depended on salicylic acid (SA) signalling. In contrast, the sesquiterpene, ß-caryophyllene, induced resistance via jasmonic acid (JA)-signalling. The experiments in an open environment show that natural biological emissions are enough to induce resistance in neighbouring Arabidopsis. Our results show that both isoprene and ß-caryophyllene function as allelochemical components in complex plant signalling networks. Knowledge of this system may be used to boost plant immunity against microbial pathogens in various crop management schemes.Rapid production of highly oxidized molecules in isoprene aerosol via peroxy and alkoxy radical isomerization pathways in low and high NO

Mohammed Jaoui, Ivan R Piletic, Rafal Szmigielski, Krzysztof J Rudzinski, Michael Lewandowski, Theran P Riedel, Tadeusz E KleindienstPMID: 34380608 DOI: 10.1016/j.scitotenv.2021.145592

Abstract

Recently, we identified seven novel hydroxy-carboxylic acids resulting from gas-phase reactions of isoprene in the presence of nitrogen oxides (NO), ozone (O

), and/or hydroxyl radicals (OH). In the present study, we provide evidence that hydroxy-carboxylic acids, namely methyltartaric acids (MTA) are: (1) reliable isoprene tracers, (2) likely produced via rapid peroxy radical hydrogen atom (H) shift reactions (autoxidation mechanism) and analogous alkoxy radical H shifts in low and high NO

environments respectively and (3) representative of aged ambient aerosol in the low NO

regime. Firstly, MTA are reliable tracers of isoprene aerosol because they have been identified in numerous chamber experiments involving isoprene conducted under a wide range of conditions and are absent in the oxidation of mono- and sesquiterpenes. They are also present in numerous samples of ambient aerosol collected during the past 20 years at several locations in the U.S. and Europe. Furthermore, MTA concentrations measured during a year-long field study in Research Triangle Park (RTP), NC in 2003 show a seasonal trend consistent with isoprene emissions and photochemical activity. Secondly, an analysis of chemical ionization mass spectrometer (CIMS) data of several chamber experiments in low and high NO

environments show that highly oxidized molecules (HOMs) derived from isoprene that lead to MTAs may be produced rapidly and considered as early generation isoprene oxidation products in the gas phase. Density functional theory calculations show that rapid intramolecular H shifts involving peroxy and alkoxy radicals possess low barriers for methyl-hydroxy-butenals (MHBs) that may represent precursors for MTA. From these results, a viable rapid H shift mechanism is proposed to occur that produces isoprene derived HOMs like MTA. Finally, an analysis of the mechanism shows that autoxidation-like pathways in low and high NO

may produce HOMs in a few OH oxidation steps like commonly detected methyl tetrol (MT) isoprene tracers. The ratio of MTA/MT in isoprene aerosol is also shown to be significantly greater in field versus chamber samples indicating the importance of such pathways in the atmosphere even for smaller hydrocarbons like isoprene.

Atmospheric Chemistry of Allylic Radicals from Isoprene: A Successive Cyclization-Driven Autoxidation Mechanism

Fangfang Ma, Xirui Guo, Deming Xia, Hong-Bin Xie, Yonghong Wang, Jonas Elm, Jingwen Chen, Junfeng NiuPMID: 33769798 DOI: 10.1021/acs.est.0c07925

Abstract

The atmospheric chemistry of isoprene has broad implications for regional air quality and the global climate. Allylic radicals, taking 13-17% yield in the isoprene oxidation byCl, can contribute as much as 3.6-4.9% to all possible formed intermediates in local regions at daytime. Considering the large quantity of isoprene emission, the chemistry of the allylic radicals is therefore highly desirable. Here, we investigated the atmospheric oxidation mechanism of the allylic radicals using quantum chemical calculations and kinetics modeling. The results indicate that the allylic radicals can barrierlessly combine with O

to form peroxy radicals (RO

). Under ≤100 ppt NO and ≤50 ppt HO

conditions, the formed RO

mainly undergo two times "successive cyclization and O

addition" to finally form the product fragments 2-alkoxy-acetaldehyde (C

H

O

) and 3-hydroperoxy-2-oxopropanal (C

H

O

). The presented reaction illustrates a novel successive cyclization-driven autoxidation mechanism. The formed 3-hydroperoxy-2-oxopropanal product is a new isomer of the atmospheric C

H

O

family and a potential aqueous-phase secondary organic aerosol precursor. Under >100 ppt NO condition, NO can mediate the cyclization-driven autoxidation process to form C

H

NO

, C

H

NO

, and alkoxy radical-related products. The proposed novel autoxidation mechanism advances our current understanding of the atmospheric chemistry of both isoprene and RO

.

Photosynthesis and Related Physiological Parameters Differences Affected the Isoprene Emission Rate among 10 Typical Tree Species in Subtropical Metropolises

Junyao Lyu, Feng Xiong, Ningxiao Sun, Yiheng Li, Chunjiang Liu, Shan YinPMID: 33499177 DOI: 10.3390/ijerph18030954

Abstract

Volatile organic compound (VOCs) emission is an important cause of photochemical smog and particulate pollution in urban areas, and urban vegetation has been presented as an important source. Different tree species have different emission levels, so adjusting greening species collocation is an effective way to control biogenic VOC pollution. However, there is a lack of measurements of tree species emission in subtropical metropolises, and the factors influencing the species-specific differences need to be further clarified. This study applied an in situ method to investigate the isoprene emission rates of 10 typical tree species in subtropical metropolises. Photosynthesis and related parameters including photosynthetic rate, intercellular COconcentration, stomatal conductance, and transpiration rate, which can influence the emission rate of a single species, were also measured. Results showed

always exhibited a high emission level, whereas

and

maintained a low level throughout the year. Differences in photosynthetic rate and stomatal CO

conductance are the key parameters related to isoprene emission among different plants. Through the establishment of emission inventory and determination of key photosynthetic parameters, the results provide a reference for the selection of urban greening species, as well as seasonal pollution control, and help to alleviate VOC pollution caused by urban forests.

Study on the isoprene-producing co-culture system of Synechococcus elongates-Escherichia coli through omics analysis

Hui Liu, Yujin Cao, Jing Guo, Xin Xu, Qi Long, Lili Song, Mo XianPMID: 33413404 DOI: 10.1186/s12934-020-01498-8

Abstract

The majority of microbial fermentations are currently performed in the batch or fed-batch manner with the high process complexity and huge water consumption. The continuous microbial production can contribute to the green sustainable development of the fermentation industry. The co-culture systems of photo-autotrophic and heterotrophic species can play important roles in establishing the continuous fermentation mode for the bio-based chemicals production.In the present paper, the co-culture system of Synechococcus elongates-Escherichia coli was established and put into operation stably for isoprene production. Compared with the axenic culture, the fermentation period of time was extended from 100 to 400 h in the co-culture and the isoprene production was increased to eightfold. For in depth understanding this novel system, the differential omics profiles were analyzed. The responses of BL21(DE3) to S. elongatus PCC 7942 were triggered by the oxidative pressure through the Fenton reaction and all these changes were linked with one another at different spatial and temporal scales. The oxidative stress mitigation pathways might contribute to the long-lasting fermentation process. The performance of this co-culture system can be further improved according to the fundamental rules discovered by the omics analysis.

The isoprene-producing co-culture system of S. elongates-E. coli was established and then analyzed by the omics methods. This study on the co-culture system of the model S. elongates-E. coli is of significance to reveal the common interactions between photo-autotrophic and heterotrophic species without natural symbiotic relation, which could provide the scientific basis for rational design of microbial community.

Anaerobic Production of Isoprene by Engineered

Jared Aldridge, Sean Carr, Karrie A Weber, Nicole R BuanPMID: 33452028 DOI: 10.1128/AEM.02417-20

Abstract

Isoprene is a valuable petrochemical used for a wide variety of consumer goods, such as adhesives and synthetic rubber. We were able to achieve a high yield of renewable isoprene by taking advantage of the naturally high-flux mevalonate lipid synthesis pathway in anaerobic methane-producing archaea (methanogens). Our study illustrates that by genetically manipulatingspecies methanogens, it is possible to create organisms that grow by producing the hemiterpene isoprene. Mass balance measurements show that engineered methanogens direct up to 4% of total carbon flux to isoprene, demonstrating that methanogens produce higher isoprene yields than engineered yeast, bacteria, or cyanobacteria, and from inexpensive feedstocks. Expression of isoprene synthase resulted in increased biomass and changes in gene expression that indicate that isoprene synthesis depletes membrane precursors and redirects electron flux, enabling isoprene to be a major metabolic product. Our results demonstrate that methanogens are a promising engineering chassis for renewable isoprene synthesis.

A significant barrier to implementing renewable chemical technologies is high production costs relative to those for petroleum-derived products. Existing technologies using engineered organisms have difficulty competing with petroleum-derived chemicals due to the cost of feedstocks (such as glucose), product extraction, and purification. The hemiterpene monomer isoprene is one such chemical that cannot currently be produced using cost-competitive renewable biotechnologies. To reduce the cost of renewable isoprene, we have engineered methanogens to synthesize it from inexpensive feedstocks such as methane, methanol, acetate, and carbon dioxide. The "isoprenogen" strains we developed have potential to be used for industrial production of inexpensive renewable isoprene.